molecular formula C17H17NO4 B11090233 Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate

Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate

Cat. No.: B11090233
M. Wt: 299.32 g/mol
InChI Key: IHPGYIFHMJXLSW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate is an organic compound that belongs to the class of cyano esters This compound is characterized by the presence of a cyano group (–CN), a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and furan ring are key functional groups that contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(phenyl)-3-(2-methoxyphenyl)propanoate: Similar structure but lacks the furan ring.

    Ethyl 2-cyano-3-(furan-2-yl)-3-(phenyl)propanoate: Similar structure but lacks the methoxy group on the phenyl ring.

    Ethyl 2-cyano-3-(furan-2-yl)-3-(4-methoxyphenyl)propanoate: Similar structure but with the methoxy group in a different position on the phenyl ring.

Uniqueness

Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate is unique due to the combination of the cyano group, furan ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C17H17NO4/c1-3-21-17(19)13(11-18)16(15-9-6-10-22-15)12-7-4-5-8-14(12)20-2/h4-10,13,16H,3H2,1-2H3

InChI Key

IHPGYIFHMJXLSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C1=CC=CC=C1OC)C2=CC=CO2

Origin of Product

United States

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